9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-propyl-1H-benzimidazole-2-thiol with hydrazine derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolobenzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate multiple signaling pathways, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol include other triazolobenzimidazole derivatives, such as:
- 9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- 9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
These compounds share a similar core structure but differ in the alkyl substituents attached to the triazole ring. The uniqueness of this compound lies in its specific propyl group, which can influence its biological activity and chemical reactivity .
Eigenschaften
Molekularformel |
C11H12N4S |
---|---|
Molekulargewicht |
232.31 g/mol |
IUPAC-Name |
4-propyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione |
InChI |
InChI=1S/C11H12N4S/c1-2-7-14-8-5-3-4-6-9(8)15-10(14)12-13-11(15)16/h3-6H,2,7H2,1H3,(H,13,16) |
InChI-Schlüssel |
MYSMILIWXXJXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=CC=CC=C2N3C1=NNC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.